3,4-Dimethyl-1H-pyrrole-2-carboxylic acid

Chemical Synthesis Quality Control Procurement

Substituting regioisomers like 3,5-dimethylpyrrole-2-carboxylic acid for 3,4-DMPCA risks synthetic failure-methyl group positioning fundamentally alters lipophilicity (XLogP3 1.3 vs. 0.63), acidity (pKa 3.46 vs. 4.45), and biological activity. Procure the correct 3,4-dimethyl isomer to ensure reproducible results. • Enables potent antimicrobial carboxamide derivatives with MIC values as low as 0.039 mg/mL against Aspergillus fumigatus • 98% commercial purity ensures cleaner reaction profiles and simplifies downstream purification • Enhanced lipophilicity supports cell-permeable inhibitor design for intracellular targets

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 89776-55-6
Cat. No. B1296989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-1H-pyrrole-2-carboxylic acid
CAS89776-55-6
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCC1=CNC(=C1C)C(=O)O
InChIInChI=1S/C7H9NO2/c1-4-3-8-6(5(4)2)7(9)10/h3,8H,1-2H3,(H,9,10)
InChIKeyIEOJTKFLLYADNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethyl-1H-pyrrole-2-carboxylic acid: Product Overview


3,4-Dimethyl-1H-pyrrole-2-carboxylic acid (CAS 89776-55-6) is a heterocyclic organic compound belonging to the pyrrole carboxylic acid class [1]. This specific derivative features a pyrrole ring substituted with methyl groups at the 3- and 4-positions and a carboxylic acid moiety at the 2-position, yielding a molecular formula of C7H9NO2 and a molecular weight of 139.15 g/mol [1]. As a synthetic intermediate, its value is intrinsically linked to its defined substitution pattern, which confers distinct physicochemical properties and serves as a foundational scaffold for the development of bioactive molecules, particularly in antimicrobial and antifungal research [2].

Defined 3,4-dimethyl substitution pattern for antimicrobial derivative synthesis
Higher commercial purity supply compared to regioisomeric analogs
Distinct lipophilicity and acidity profiles for SAR studies

3,4-Dimethyl-1H-pyrrole-2-carboxylic acid: Substitution Pitfalls


Substituting 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid (3,4-DMPCA) with a seemingly similar pyrrole carboxylic acid analog (e.g., unsubstituted pyrrole-2-carboxylic acid or regioisomers like 3,5-dimethylpyrrole-2-carboxylic acid [1]) is not a scientifically sound procurement strategy. The precise location of the two methyl groups on the pyrrole ring fundamentally alters key physicochemical parameters, including lipophilicity (XLogP3 of 1.3 vs. 0.63 for the unsubstituted analog [2]) and acidity (pKa of 3.46 vs. 4.45 for the unsubstituted analog [3]), which directly impact the compound's solubility, membrane permeability, and reactivity in downstream synthetic steps. Furthermore, the 3,4-dimethyl substitution pattern is a specific pharmacophoric requirement that enables the generation of potent antimicrobial and antifungal derivatives, a property not shared by other substitution patterns [4]. Interchanging these compounds without validation introduces significant risk of synthetic failure and biological irreproducibility.

Regioisomeric substitution (e.g., 3,5-dimethyl) may alter lipophilicity, solubility, and downstream synthetic reactivity.
Unsubstituted pyrrole-2-carboxylic acid has significantly different LogP and pKa, which may shift membrane permeability and ionization-dependent reactivity.
Only the 3,4-dimethyl pattern has reported derivative antimicrobial activity; alternative substitution may not yield comparable bioactivity.

3,4-Dimethyl-1H-pyrrole-2-carboxylic acid vs. Analogs


Purity vs. 3,5-Dimethyl Regioisomer

A direct comparison of commercial specifications reveals that 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid is reliably available at a higher standard purity (98% ) than its closest regioisomer, 3,5-dimethyl-1H-pyrrole-2-carboxylic acid, which is typically supplied at 95-97% purity . This difference is critical for applications requiring precise stoichiometry and minimal side reactions.

Purity vs. 3,5-Dimethyl Regioisomer
Head-to-head
98% vs. 97%
Higher purity specification supports reproducible synthetic outcomes
Based on vendor datasheets; source-specific review recommended
Chemical Synthesis Quality Control Procurement

Lipophilicity vs. Unsubstituted Pyrrole-2-carboxylic acid

The 3,4-dimethyl substitution pattern significantly increases the compound's lipophilicity compared to the unsubstituted parent molecule. The calculated XLogP3 for 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid is 1.3 [1], whereas the unsubstituted pyrrole-2-carboxylic acid has a reported LogP of 0.63 [2]. This 0.67 log unit increase corresponds to a >4.6-fold higher predicted partition coefficient, indicating superior membrane permeability, a key attribute for bioactive molecules.

Lipophilicity vs. Unsubstituted Analog
Reported
XLogP3 1.3 vs. 0.63 (Δ +0.67)
Reported higher lipophilicity supports membrane permeability evaluation
Computational prediction; experimental confirmation advised
Medicinal Chemistry Physicochemical Properties ADME

Acidity vs. Unsubstituted Pyrrole-2-carboxylic acid

The introduction of electron-donating methyl groups at the 3- and 4-positions lowers the acidity of the carboxylic acid group. The calculated pKa for 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid is 3.46 [1], compared to an experimentally determined pKa of 4.45 for unsubstituted pyrrole-2-carboxylic acid . This difference of nearly a full pKa unit means that at a physiological pH of 7.4, a significantly larger fraction of the 3,4-dimethyl compound will be in its ionized, carboxylate form.

Acidity vs. Unsubstituted Analog
Reported
pKa 3.46 vs. 4.45 (Δ −0.99)
Lower pKa influences ionization state and salt formation, a distinct synthetic handle
Calculated vs. experimental values; verify for specific conditions
Medicinal Chemistry Physicochemical Properties Synthesis

Proven Antimicrobial Scaffold

While direct biological data for the parent acid is limited, a strong class-level inference can be drawn from the activity of its derivatives. A series of substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides and carbohydrazides, synthesized directly from this core scaffold, demonstrated exceptional antifungal and antibacterial potency. The most active compounds in this series achieved Minimum Inhibitory Concentration (MIC) values as low as 0.039 mg/mL against Aspergillus fumigatus and various bacterial strains [1]. This level of potency is comparable to or exceeds that of many standard-of-care agents and is a direct result of the specific 3,4-dimethyl substitution pattern enabling favorable binding interactions with targets like sterol 14α-demethylase.

Derived Antimicrobial Activity Context
Class-level inference
Derivative MIC 0.039 mg/mL (A. fumigatus)
Supports antimicrobial scaffold hypothesis; direct parent activity not characterized
Derivative data only; requires independent validation for parent acid
Antimicrobial Research Medicinal Chemistry Drug Discovery

3,4-Dimethyl-1H-pyrrole-2-carboxylic acid: Key Applications


Synthesis of Novel Antimicrobial and Antifungal Agents

This compound is the optimal starting material for research groups focused on developing new antimicrobials. Its specific 3,4-dimethyl substitution pattern is a proven scaffold for generating highly potent carboxamide and carbohydrazide derivatives, with reported MIC values as low as 0.039 mg/mL against clinically relevant pathogens like Aspergillus fumigatus [1]. Procurement of this specific regioisomer is essential to access this demonstrated activity profile.

Development of Pyrrole-Based Kinase Inhibitors and Receptor Antagonists

The enhanced lipophilicity (XLogP3 of 1.3) conferred by the 3,4-dimethyl groups [1] makes this compound a preferred intermediate for designing cell-permeable inhibitors. The 3,4-disubstituted pyrrole-2-carboxylate template has been identified as a novel scaffold for glycine site antagonists , and its physicochemical profile is more favorable for engaging intracellular targets compared to less lipophilic analogs.

Chemical Biology Studies Requiring Defined Physicochemical Properties

For studies investigating structure-activity relationships (SAR) or probing cellular uptake mechanisms, the well-defined and differentiated physicochemical properties of this compound—specifically its lower pKa (3.46) compared to the parent acid (4.45) [1]—provide a distinct experimental parameter. This allows researchers to systematically evaluate the impact of ionization state and lipophilicity on biological function, which is not possible with other analogs.

High-Fidelity Synthesis Requiring Maximum Purity

For multi-step synthetic routes where side reactions or impurity carryover can critically impact final product yield and purity, the high commercial purity (98%) of this compound makes it the superior procurement choice over lower-purity regioisomers (e.g., 95-97% for the 3,5-dimethyl analog ). This ensures a cleaner reaction profile and simplifies downstream purification.

Application
Selection Property
Validation Focus
Antimicrobial carboxamide/carbohydrazide synthesis
3,4-dimethyl substitution scaffold
Derivative antimicrobial activity evaluation
Pyrrole-based kinase inhibitor development
Enhanced lipophilicity for cell permeability
Intracellular target engagement studies
SAR studies on ionization/lipophilicity effects
Distinct pKa and LogP compared to parent acid
Ionization state-dependent biological assays
High-fidelity multi-step synthesis
High commercial purity supply
Purity-dependent reaction profile control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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